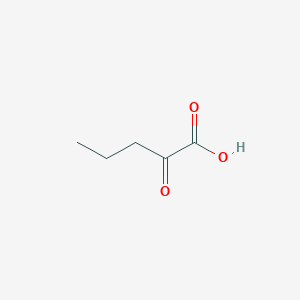

Ácido 2-oxopentanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 2-oxovalérico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Desempeña un papel en las vías metabólicas y se estudia por su participación en diversos procesos bioquímicos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas y su papel en los trastornos metabólicos.

Industria: Se utiliza en la producción de diversos productos químicos y como intermedio en la síntesis de productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción del ácido 2-oxovalérico implica su participación en las vías metabólicas. Actúa como intermedio en el catabolismo de los aminoácidos y participa en la producción de energía a través del ciclo del ácido tricarboxílico. El compuesto interactúa con diversas enzimas y cofactores para facilitar estos procesos bioquímicos .

Compuestos similares:

Ácido 4-metil-2-oxovalérico (ácido alfa-cetoisocaproico): Este compuesto es un intermedio metabólico en la degradación de la leucina y comparte similitudes estructurales con el ácido 2-oxovalérico.

Ácido 2-oxobutírico: Otro cetoácido que está involucrado en el metabolismo de los aminoácidos y tiene propiedades químicas similares.

Singularidad: El ácido 2-oxovalérico es único debido a su papel específico en el metabolismo de ciertos aminoácidos y su participación en diversas vías bioquímicas. Sus características estructurales y su reactividad lo convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

2-Oxopentanoic acid participates in several biochemical reactions. It is involved in the metabolic breakdown of fatty acids and amino acids. The conversion of 2-Oxopentanoic acid into acetyl-CoA, facilitated by the enzyme acyl-CoA synthetase, serves as a key step in these metabolic processes . Acetyl-CoA then participates in the citric acid cycle, yielding cellular energy for various cellular processes .

Cellular Effects

2-Oxopentanoic acid influences various types of cells and cellular processes. For instance, it plays a crucial role in cellular metabolism. As a precursor to acetyl-CoA, it contributes to the citric acid cycle, a fundamental metabolic pathway that provides energy to the cell .

Molecular Mechanism

At the molecular level, 2-Oxopentanoic acid exerts its effects through its interactions with various biomolecules. For instance, it binds to the enzyme acyl-CoA synthetase, which facilitates its conversion into acetyl-CoA . This interaction is crucial for the compound’s role in metabolic processes.

Metabolic Pathways

2-Oxopentanoic acid is involved in several metabolic pathways. It is a key intermediate in the metabolic breakdown of fatty acids and amino acids . It is converted into acetyl-CoA, which then participates in the citric acid cycle .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2-oxovalérico se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación del ácido valérico utilizando agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico. La reacción generalmente requiere condiciones controladas para evitar la sobreoxidación y garantizar la formación del cetoácido deseado.

Métodos de producción industrial: En entornos industriales, el ácido 2-oxovalérico se produce a menudo mediante la fermentación de microorganismos específicos que pueden convertir sustratos como la glucosa en el cetoácido deseado. Este enfoque biotecnológico se favorece por su eficiencia y sostenibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-oxovalérico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para producir compuestos de mayor estado de oxidación.

Reducción: Puede reducirse para formar ácido valérico u otros derivados reducidos.

Sustitución: El grupo ceto puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, ácido crómico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Reactivos de Grignard, compuestos organolíticos.

Principales productos formados:

Oxidación: Compuestos de mayor estado de oxidación.

Reducción: Ácido valérico.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

4-Methyl-2-oxovaleric acid (alpha-ketoisocaproic acid): This compound is a metabolic intermediate in the degradation of leucine and shares structural similarities with 2-oxovaleric acid.

2-Oxobutyric acid: Another keto acid that is involved in amino acid metabolism and has similar chemical properties.

Uniqueness: 2-Oxovaleric acid is unique due to its specific role in the metabolism of certain amino acids and its involvement in various biochemical pathways. Its structural features and reactivity make it a valuable compound in both research and industrial applications .

Propiedades

IUPAC Name |

2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFRMMRZOCFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13022-83-8 (hydrochloride salt) | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021647 | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1821-02-9 | |

| Record name | 2-Oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01I0OE93A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6.5 °C | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

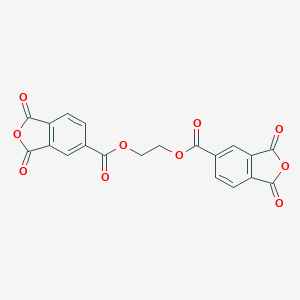

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Oxopentanoic acid?

A1: 2-Oxopentanoic acid has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. []

Q2: Is there any spectroscopic data available for 2-Oxopentanoic acid?

A2: Yes, nuclear magnetic resonance (NMR) spectroscopy has been extensively used to study the structure and properties of 2-Oxopentanoic acid, particularly its hydration and dehydration equilibria. []

Q3: What is the metabolic significance of 2-Oxopentanoic acid?

A3: 2-Oxopentanoic acid is an intermediate in the metabolism of several amino acids. It is a product of methionine salvage pathway in both bacteria and mammals. [] Studies in rat hepatocytes showed that 2-Oxopentanoic acid can be produced from a desthio analog of the methionine salvage pathway intermediate, 1,2-dihydroxy-3-keto-5-methylthiopentane. [] It plays a role in energy metabolism, particularly in the context of muscle protein synthesis and degradation in animals. [, ]

Q4: Can 2-Oxopentanoic acid be used as a biomarker for any diseases?

A4: Research suggests that altered levels of 2-Oxopentanoic acid in plasma and urine might be linked to various conditions. For instance, studies show its potential as a biomarker for diagnosing male infertility, with decreased levels observed in oligospermic individuals. [] It has also shown promise as a potential biomarker for impaired glucose tolerance (IGT). [] In a study on pigs, altered levels of 2-Oxopentanoic acid in plasma were associated with optimal dietary leucine intake. []

Q5: What is the role of 2-Oxopentanoic acid in bacterial metabolism?

A5: In Klebsiella pneumoniae, 2-Oxopentanoic acid is produced non-enzymatically as part of the methionine salvage pathway. [] This pathway allows bacteria to recycle methionine from the 5-methylthio-D-ribose moiety of 5′-(methylthio)-adenosine. []

Q6: Can 2-Oxopentanoic acid be used in the production of unnatural amino acids?

A6: Yes, 2-Oxopentanoic acid can be used as a substrate for ω-transaminases (ω-TAs), enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Engineering efforts have focused on modifying the active site of ω-TAs to accommodate bulkier substrates like 2-Oxopentanoic acid, enabling the synthesis of various unnatural amino acids. []

Q7: What are the common analytical methods for detecting and quantifying 2-Oxopentanoic acid?

A7: Several analytical techniques are employed to analyze 2-Oxopentanoic acid. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the isotopic determination of 2-Oxopentanoic acid in biological fluids, providing insights into its metabolic pathways. [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, offers sensitive and selective methods for the determination of 2-Oxopentanoic acid in pharmaceutical preparations and biological samples. [, ] Liquid chromatography coupled with mass spectrometry (LC/MS) is also a powerful technique for analyzing 2-Oxopentanoic acid in complex biological matrices. [, ]

Q8: What are some areas for future research on 2-Oxopentanoic acid?

A8: Further investigation into the potential of 2-Oxopentanoic acid as a biomarker for various diseases is warranted. Additionally, exploring its role in inter-organ signaling networks and its impact on systemic metabolism, particularly in relation to brown and beige adipose tissue, could provide valuable insights. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)